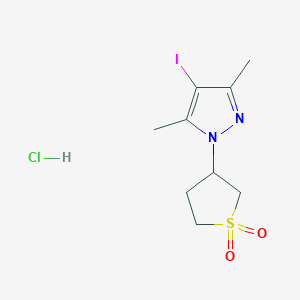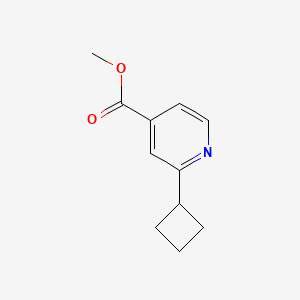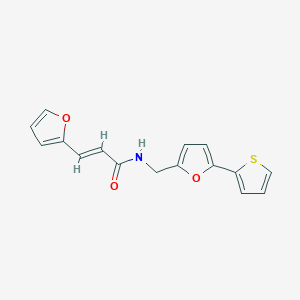
Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate is a synthetic organic compound that has gained significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a complex arrangement of functional groups that contribute to its distinctive chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, serving as a building block for the development of more complex molecules.
Biology: Research into its biological activity includes studies on its potential as an enzyme inhibitor or its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate generally involves a multi-step process that integrates various organic reactions. One common method includes the reaction of tetrahydrothiophene with isonicotinoyl chloride to form the intermediate compound, which is then reacted with thiophene-3-carboxylic acid methyl ester under controlled conditions to yield the final product. Reaction conditions typically involve the use of organic solvents, temperature control, and catalysis to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the scaling up of the aforementioned synthetic routes with adaptations for efficiency and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce high-purity this compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate undergoes a variety of chemical reactions including:
Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to the formation of reduced products with distinct characteristics.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, which can introduce new functional groups and enhance its reactivity profile.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired outcome, often involving specific solvents, temperatures, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield sulfoxides or sulfones, reduction can produce alcohols or amines, and substitution reactions can introduce various functional groups, enhancing the versatility of the compound.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate involves its interaction with specific molecular targets within biological systems. These interactions can modulate enzymatic activity, alter signal transduction pathways, and influence cellular processes. Detailed studies on its binding affinity, specificity, and the molecular pathways involved are essential for understanding its effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Similar compounds include various isonicotinamido derivatives and thiophene-based molecules, but this compound is particularly notable for its diverse range of applications and the breadth of its reactivity profile.
This compound bridges the gap between theoretical chemistry and practical application, offering valuable insights and opportunities in numerous fields of scientific research. By understanding its synthesis, reactivity, and applications, researchers can harness its potential for innovative discoveries and advancements.
Eigenschaften
IUPAC Name |
methyl 2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-21-16(20)12-4-7-24-15(12)18-14(19)10-2-5-17-13(8-10)22-11-3-6-23-9-11/h2,4-5,7-8,11H,3,6,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGUXJAAEQSVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((8-Oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2988632.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate](/img/structure/B2988634.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2988635.png)

![(1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2988638.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2988640.png)


![4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2988645.png)
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2988646.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2988649.png)


![3-(2-chlorophenyl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2988653.png)
